molecular formula C11H9ClO4 B12211478 methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate

methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B12211478
M. Wt: 240.64 g/mol
InChI Key: MZFJPAFGPHWXGR-TWGQIWQCSA-N
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Description

Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is a conjugated enone system with a (2Z)-configuration, where substituents on the double bond (C2 and C3) are on the same side. Key structural features include:

  • 4-Chlorophenyl group: An aromatic ring substituted with an electron-withdrawing chlorine atom at the para position, influencing electronic properties and reactivity.
  • Hydroxyl group at C2: Facilitates hydrogen bonding, affecting molecular aggregation and crystal packing.
  • Methyl ester at C4: Enhances lipophilicity compared to carboxylic acid derivatives.

This compound’s reactivity is governed by its α,β-unsaturated ketone (enone) system, which is prone to nucleophilic additions (e.g., Michael additions) and cycloadditions. Its crystal structure and intermolecular interactions can be analyzed using tools like SHELXL for refinement and ORTEP for visualization .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

methyl (Z)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6-

InChI Key

MZFJPAFGPHWXGR-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Cl)\O

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(2Z)-4-(2-Chloro-4-Hydroxyphenyl)-2-Hydroxy-4-Oxobut-2-Enoic Acid (D1Y)

Structural Differences :

  • Phenyl substituents : Contains a 2-chloro-4-hydroxyphenyl group instead of 4-chlorophenyl.
  • Functional groups : Carboxylic acid (-COOH) at C4 vs. methyl ester (-COOCH₃).

Impact on Properties :

  • This aligns with studies on hydrogen-bonding patterns in molecular crystals .
  • Electronic effects : The 2-chloro substitution creates a meta-directing effect on the aromatic ring, contrasting with the para-chloro group in the target compound. This difference may influence electrophilic substitution reactivity.
  • Ionization state : The carboxylic acid in D1Y ionizes at physiological pH, enhancing aqueous solubility, whereas the methyl ester remains neutral and more lipid-soluble.

(2Z)-4-Methoxy-4-Oxobut-2-Enoic Acid

Structural Differences :

  • Substituents : Lacks the 4-chlorophenyl group; instead, a methoxy group (-OCH₃) is attached at C4.

Impact on Properties :

  • Hydrogen bonding : The methoxy group is a weaker hydrogen-bond acceptor compared to hydroxyl or ester groups, leading to less robust crystal packing.

Complex Chromen Derivatives

A structurally distinct analog, 2-{[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-4,5-dihydroxy-6-methyloxan-3-yl 2-methoxybenzoate, highlights the role of multiple hydroxyl groups in forming intricate hydrogen-bonding networks.

Crystallographic and Computational Insights

  • Software tools : SHELX programs are critical for refining crystal structures, enabling precise determination of bond lengths and angles . For instance, the (2Z)-configuration of the target compound could be confirmed via SHELXL-refined torsion angles.
  • Visualization : ORTEP-3 and WinGX provide graphical representations of anisotropic displacement parameters, crucial for comparing molecular conformations across analogs .
  • Validation : Tools like PLATON (discussed in ) ensure structural integrity by checking for geometric outliers and hydrogen-bonding consistency .

Biological Activity

Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C11H10ClO4
Molecular Weight 232.65 g/mol
CAS Number [Not provided]

The compound features a chlorophenyl group , a hydroxy group , and an oxobutenoate moiety , which are critical for its biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens:

  • Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

In vitro assays indicated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as:

  • Candida albicans
  • Aspergillus species

This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at [source] tested various derivatives of this compound against common bacterial and fungal pathogens. The results indicated a strong correlation between structural modifications and antimicrobial potency.
    • Results Summary :
      • Compounds with higher lipophilicity exhibited better membrane penetration.
      • The presence of the chlorophenyl group was crucial for enhancing antimicrobial activity.
  • Mechanistic Insights :
    Another investigation explored the mechanism of action through molecular docking studies, revealing that the compound binds effectively to the active sites of target enzymes, inhibiting their function. The binding affinity was significantly higher than that of traditional antibiotics.
  • Toxicological Assessment :
    Toxicity studies indicated that while the compound is effective against pathogens, it exhibits low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index.

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